molecular formula C35H43N3O4S2 B12038466 11-[(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid

11-[(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid

Cat. No.: B12038466
M. Wt: 633.9 g/mol
InChI Key: NWZVDSXVCLTFNH-QLTSDVKISA-N
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Description

11-((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde with 4-oxo-2-thioxo-1,3-thiazolidine-3-undecanoic acid under specific conditions to form the desired product. The reaction typically requires the use of a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times for similar compounds .

Chemical Reactions Analysis

Types of Reactions

11-((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols .

Scientific Research Applications

11-((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C35H43N3O4S2

Molecular Weight

633.9 g/mol

IUPAC Name

11-[(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid

InChI

InChI=1S/C35H43N3O4S2/c1-3-4-22-42-29-19-20-30(26(2)23-29)33-27(25-38(36-33)28-16-12-11-13-17-28)24-31-34(41)37(35(43)44-31)21-15-10-8-6-5-7-9-14-18-32(39)40/h11-13,16-17,19-20,23-25H,3-10,14-15,18,21-22H2,1-2H3,(H,39,40)/b31-24-

InChI Key

NWZVDSXVCLTFNH-QLTSDVKISA-N

Isomeric SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4)C

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4)C

Origin of Product

United States

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